molecular formula C17H18N2O4S B2725195 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921558-85-2

4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2725195
CAS No.: 921558-85-2
M. Wt: 346.4
InChI Key: BHGDXTYEALBBPL-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide ( 921558-85-2) is a synthetic small molecule with a molecular weight of 346.40 g/mol and the chemical formula C17H18N2O4S . This compound features a benzensulfonamide group linked to a 1-methyl-2-oxoindolin-5-yl moiety, presenting a structural hybrid of two pharmacologically significant scaffolds: sulfonamides and oxindoles . Sulfonamide functional groups are found in a wide range of therapeutic agents, including antibacterial drugs that act as competitive inhibitors of bacterial dihydropteroate synthase . Furthermore, the indole and oxindole core structures are recognized as privileged scaffolds in medicinal chemistry, known to exhibit diverse biological activities such as antiviral, anti-inflammatory, and anticancer properties . The specific research value of this compound may be derived from its potential to interact with various enzymatic targets, making it a candidate for investigation in several biochemical and pharmacological research areas. Researchers can explore its mechanism of action in custom assay systems. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-23-14-5-7-15(8-6-14)24(21,22)18-13-4-9-16-12(10-13)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGDXTYEALBBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation and Chlorination of Ethoxybenzene

Ethoxybenzene undergoes sulfonation using concentrated sulfuric acid at 80–100°C to yield 4-ethoxybenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane (DCM) converts the sulfonic acid to the sulfonyl chloride. For example, refluxing with SOCl₂ for 3 hours achieves near-quantitative conversion.

Reaction Conditions

  • Sulfonation : H₂SO₄ (2 equiv), 8 h, 90°C.
  • Chlorination : SOCl₂ (3 equiv), DCM, reflux, 3 h.

Alternative Route via Diazotization

In cases where regioselectivity is challenging, diazotization of 4-ethoxyaniline followed by treatment with sulfur dioxide and hydrochloric acid (HSCN method) provides an alternative pathway. This method avoids harsh sulfonation conditions but requires careful temperature control (−5°C to 0°C) to prevent side reactions.

Synthesis of 1-Methyl-2-Oxo-2,3-Dihydro-1H-Indol-5-Amine

The indole amine precursor is synthesized through a multi-step sequence starting from 5-nitroindole:

Nitro Reduction and Cyclization

5-Nitroindole is reduced to 5-aminoindole using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol. The resulting amine undergoes cyclization with ethyl chloroacetate in the presence of sodium hydride (NaH) to form 2-oxo-2,3-dihydro-1H-indol-5-amine.

N-Methylation

The 1-methyl group is introduced via alkylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This step typically achieves 70–80% yield, with purification by silica gel chromatography.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.32 (d, J = 8.5 Hz, 1H), 6.92 (d, J = 2.1 Hz, 1H), 6.78 (dd, J = 8.5, 2.1 Hz, 1H), 3.45 (s, 2H, CH₂), 3.02 (s, 3H, CH₃).

Sulfonamide Coupling Reaction

The final step involves reacting 4-ethoxybenzenesulfonyl chloride with 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine under basic conditions.

Standard Coupling Protocol

A mixture of the sulfonyl chloride (1.2 equiv) and indole amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is treated with triethylamine (TEA, 2.0 equiv) at 0°C, followed by warming to room temperature for 12 h. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Optimized Conditions

  • Solvent : THF or DCM.
  • Base : TEA or pyridine.
  • Yield : 65–75% after column chromatography (hexane/ethyl acetate 3:1).

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation (150°C, 20 min) to accelerate the reaction, improving yields to 85%. This method reduces side product formation, particularly hydrolysis of the sulfonyl chloride.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.5 (s, 1H, NH), 8.12 (d, J = 2.0 Hz, 1H), 7.78 (dd, J = 8.5, 2.0 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 6.95 (s, 1H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.40 (s, 2H, CH₂), 3.10 (s, 3H, NCH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₈H₁₉N₂O₄S [M+H]⁺: 383.1068
  • Observed : 383.1065.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Standard Coupling 65–75 ≥95 Scalability
Microwave-Assisted 80–85 ≥98 Reduced reaction time
One-Pot Synthesis 50–60 90 Minimal purification steps

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions. Use of molecular sieves and inert gas (N₂/Ar) atmospheres minimizes hydrolysis.

Regioselectivity in Indole Functionalization

Electrophilic substitution at the 5-position is ensured by directing groups (e.g., nitro, amine) and optimized reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indoline ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with sulfonamide functionality can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). The anti-inflammatory properties of 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide have been demonstrated in various studies:

StudyFindings
El-Karim et al.Reported significant edema inhibition (up to 98.16%) compared to standard drugs like diclofenac sodium .
Akhtar et al.Identified novel compounds with IC50 values indicating potent anti-inflammatory activity .

Anticancer Potential

The compound's structural characteristics suggest potential efficacy against cancer cells. It has been evaluated for its cytotoxic properties against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
PC-317.50
NCI-H46015.42
HeLa14.62

These values indicate that the compound exhibits comparable anticancer activity to established drugs like etoposide.

Antimicrobial Properties

Sulfonamides have historically been recognized for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL

The presence of electron-withdrawing groups on the phenyl ring enhances the compound's antimicrobial activity, demonstrating the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Electronic and Steric Effects

  • 4-Ethoxy vs.
  • Ethoxy vs. Methoxy (): Ethoxy’s larger size may improve lipophilicity and membrane permeability compared to methoxy, though both groups are electron-donating .

Core Structure Variations

  • Indole vs.

Pharmacokinetic Considerations

  • Metabolic Stability: The 1-methyl group on the indole core may reduce oxidative metabolism, as seen in related sulfonamides .

Biological Activity

4-Ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This compound features a sulfonamide group, which is known for its pharmacological properties, and an indole derivative that contributes to its diverse biological interactions. The unique combination of these functional groups suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S. Its structure consists of:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Methyl group : Influences the compound's interaction with biological targets.
  • Indole ring : Known for various biological activities including anticancer properties.

Anticancer Properties

Research indicates that compounds similar to 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exhibit significant anticancer activities. For instance, derivatives of indole have shown IC50 values in the low micromolar range against various cancer cell lines. The compound's structure may enhance its efficacy by targeting specific pathways involved in cancer progression.

Cell LineIC50 (µM)Reference
HCT1161.9
MCF72.3
Doxorubicin3.23

Anti-inflammatory Activity

The sulfonamide group is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Studies suggest that the compound may reduce inflammation by modulating these pathways, making it a candidate for treating conditions like arthritis.

The mechanism through which 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exerts its biological effects is primarily through enzyme inhibition. Molecular docking studies have been employed to predict how this compound interacts with COX enzymes and other biological targets. This approach helps in understanding the binding affinity and specificity of the compound towards various receptors.

Study on Anticancer Activity

A study conducted on the anticancer effects of indole derivatives demonstrated that compounds with similar structures to 4-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exhibited significant cytotoxicity against tumor cells. The study highlighted the importance of structural modifications in enhancing the anticancer properties of indole derivatives.

In Vivo Studies on Anti-inflammatory Effects

In vivo models have shown that sulfonamides can effectively reduce inflammation markers in animal models of arthritis. The administration of related compounds resulted in decreased levels of pro-inflammatory cytokines, indicating a potential therapeutic role for this class of compounds in managing inflammatory diseases.

Q & A

Basic: How can the synthesis of this sulfonamide derivative be optimized for high yield and purity?

Answer:
Optimization requires precise control of reaction parameters:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product minimization .
  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .
  • Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals (>95%) .
  • Catalysts: Amine bases (e.g., triethylamine) improve nucleophilic substitution kinetics during sulfonamide bond formation .

Basic: What analytical techniques are critical for structural characterization?

Answer:
Combine multiple methods:

  • X-ray crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
  • NMR spectroscopy: Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the ethoxy group and indole ring protons .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Systematic substituent variation: Modify the ethoxy group (e.g., replace with methoxy, propoxy) and indole methyl group to assess steric/electronic effects on activity .
  • In vitro bioassays: Test analogs against target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorometric or calorimetric assays to quantify IC50_{50} values .
  • Data correlation: Apply multivariate analysis to link structural descriptors (e.g., Hammett σ constants) with activity trends .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times across studies to reduce variability .
  • Control for off-target effects: Use siRNA knockdown or competitive binding assays to confirm target specificity .
  • Meta-analysis: Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (e.g., ANOVA) to identify outliers or confounding factors .

Basic: What in vitro assays are suitable for initial enzyme inhibition screening?

Answer:

  • Fluorometric assays: Measure inhibition of proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (kon_\text{on}, koff_\text{off}) to immobilized enzyme targets .
  • Microscale thermophoresis: Determine dissociation constants (Kd_\text{d}) in low-volume, high-throughput formats .

Advanced: What computational methods predict binding modes with molecular targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Glide to model interactions with active sites (e.g., sulfonamide oxygen hydrogen-bonding with Arg residues) .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Free energy calculations: Apply MM-PBSA to estimate binding free energies and prioritize analogs .

Advanced: How to address solubility challenges in biological testing?

Answer:

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound solubility without cytotoxicity .
  • Nanoparticle formulation: Encapsulate in PLGA nanoparticles (150–200 nm) to enhance aqueous dispersion and cellular uptake .
  • pH adjustment: Solubilize in phosphate buffer (pH 7.4) with 0.1% Tween-80 for in vitro assays .

Advanced: What methodologies assess metabolic stability and toxicity?

Answer:

  • Liver microsome assays: Incubate with human CYP450 isoforms (e.g., CYP3A4) and quantify parent compound depletion via LC-MS .
  • AMES test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In silico toxicity prediction: Apply tools like ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks .

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